molecular formula C14H18Cl2N2O3 B14343381 Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate CAS No. 92302-31-3

Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate

Cat. No.: B14343381
CAS No.: 92302-31-3
M. Wt: 333.2 g/mol
InChI Key: JSLRCSJIFRUZNP-UHFFFAOYSA-N
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Description

Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate is a nitrogen-mustard-derived compound featuring a benzoate ester backbone substituted with a bis(2-chloroethyl)carbamoyl group. This structure confers alkylating properties, making it relevant in medicinal chemistry and polymer science. The bis(2-chloroethyl) moiety is critical for its reactivity, enabling crosslinking of biomolecules like DNA or participation in polymerization reactions. Its ester group enhances solubility and modulates pharmacokinetic properties compared to non-esterified analogs .

Properties

CAS No.

92302-31-3

Molecular Formula

C14H18Cl2N2O3

Molecular Weight

333.2 g/mol

IUPAC Name

ethyl 4-[bis(2-chloroethyl)carbamoylamino]benzoate

InChI

InChI=1S/C14H18Cl2N2O3/c1-2-21-13(19)11-3-5-12(6-4-11)17-14(20)18(9-7-15)10-8-16/h3-6H,2,7-10H2,1H3,(H,17,20)

InChI Key

JSLRCSJIFRUZNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)N(CCCl)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with bis(2-chloroethyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then esterified with ethanol to yield the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bis(2-chloroethyl) groups can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under mild conditions.

    Hydrolysis: Acidic or basic aqueous solutions are commonly used for hydrolysis reactions.

    Oxidation and reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

    Nucleophilic substitution: Substituted carbamates and amines.

    Hydrolysis: 4-aminobenzoic acid, ethanol, and bis(2-chloroethyl)amine.

    Oxidation and reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.

Scientific Research Applications

Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other carbamate derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential use as an anticancer agent due to its ability to form DNA cross-links, which can inhibit cell division.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate involves the formation of covalent bonds with nucleophilic sites in biological macromolecules. The bis(2-chloroethyl) groups can form cross-links with DNA, leading to the inhibition of DNA replication and cell division. This mechanism is similar to that of other alkylating agents used in chemotherapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of ethyl benzoate derivatives with varying substituents on the aromatic ring and carbamoyl groups. Below is a comparative analysis of its structural and functional analogs:

Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (WEFQEG)

  • Structure: Replaces the bis(2-chloroethyl)carbamoyl group with a hydroxyphenyl-methylamino substituent.
  • Properties : Exhibits hydrogen bonding via the hydroxyl group, enhancing crystallinity. Lacks alkylating activity due to the absence of chloroethyl groups. Primarily studied for its solid-state packing behavior .

Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate (VABTAV)

  • Structure: Features bulky tert-butyl groups and a phenolic hydroxyl group.
  • Properties: Steric hindrance from tert-butyl groups reduces reactivity compared to the target compound.
  • Applications : Investigated for antioxidant properties in material science.

Ethyl 4-[[2-chloroethyl(nitroso)carbamoyl]amino]benzoate (CAS 13909-26-7)

  • Structure : Nitroso (N=O) group replaces one chloroethyl in the carbamoyl moiety.
  • The molecular weight (299.71 g/mol) and hydrophobicity (XLogP3 = 2.7) are comparable to the target compound, but nitroso derivatives are less stable under physiological conditions .

Ethyl 4-(dimethylamino)benzoate

  • Structure: Dimethylamino group instead of bis(2-chloroethyl)carbamoyl.
  • Properties : Higher degree of conversion in resin polymerization due to efficient electron donation. Lacks alkylating function but improves mechanical properties in dental resins .
  • Applications : Co-initiator in photopolymerizable resins.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Reactivity/Function Applications
Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate 327.21 Bis(2-chloroethyl)carbamoyl DNA alkylation, polymer crosslinking Anticancer agents, polymers
Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (WEFQEG) 285.31 Hydroxyphenyl-methylamino Hydrogen bonding, crystallinity Crystallography studies
Ethyl 4-[[2-chloroethyl(nitroso)carbamoyl]amino]benzoate 299.71 Chloroethyl-nitroso Mutagenic, unstable alkylation Experimental oncology
Ethyl 4-(dimethylamino)benzoate 193.24 Dimethylamino Electron donation, polymerization Dental resins, photopolymers

Key Research Findings

  • Reactivity: The bis(2-chloroethyl) group in the target compound enables potent alkylation, outperforming dimethylamino and hydroxyphenyl analogs in crosslinking efficiency .
  • Stability : Nitroso-substituted derivatives (e.g., CAS 13909-26-7) exhibit lower thermal and hydrolytic stability compared to the chloroethyl-only analog .
  • Biological Activity : The target compound’s alkylating function is absent in WEFQEG and VABTAV, limiting their use in therapeutic contexts .
  • Material Science: Ethyl 4-(dimethylamino)benzoate demonstrates superior performance in resin cements due to its high degree of conversion and mechanical strength .

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